Desglucolanatoside B
Description
Desglucolanatoside B (C₅₂H₈₆O₂₂) is a glycosylated secondary metabolite with a complex polycyclic structure derived from plant sources. Its stereochemical configuration includes multiple hydroxyl groups and glycosidic linkages, as evidenced by its SMILES and InChI notations, which highlight its intricate sugar moieties and stereospecific arrangements . The compound’s predicted collision cross-section (CCS) values vary across charge states (e.g., +1: 315.4 Ų, -1: 298.7 Ų), suggesting conformational flexibility in solution .
Properties
CAS No. |
7242-40-2 |
|---|---|
Molecular Formula |
C43H66O15 |
Molecular Weight |
823.0 g/mol |
IUPAC Name |
[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8S,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-3-hydroxy-2-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C43H66O15/c1-20-38(49)32(55-23(4)44)17-36(52-20)58-40-22(3)54-35(16-30(40)46)57-39-21(2)53-34(15-29(39)45)56-26-9-11-41(5)25(14-26)7-8-28-27(41)10-12-42(6)37(24-13-33(48)51-19-24)31(47)18-43(28,42)50/h13,20-22,25-32,34-40,45-47,49-50H,7-12,14-19H2,1-6H3/t20-,21-,22-,25-,26+,27+,28+,29+,30+,31+,32+,34+,35+,36+,37+,38-,39-,40-,41+,42-,43+/m1/s1 |
InChI Key |
PTTCKAPHKAXOPN-RVDMIWBYSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@H]6[C@@H]5CC[C@]7([C@@]6(C[C@@H]([C@@H]7C8=CC(=O)OC8)O)O)C)C)C)C)OC(=O)C)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)O)O)C)C)C)C)OC(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Card-20(22)-enolide,3-[(o-3-O-acetyl-2,6-Dideoxy-b-d-ribo-hexopyranosyl-(1®4)-O-2,6-Dideoxy-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-b-d-ribo-hexopyranosyl)oxy]-14,16-dihydroxy-,(3b,5b,16b)- involves multiple steps, including glycosylation reactions to attach the sugar moieties and oxidation reactions to form the enolide structure. The reaction conditions typically require the use of specific catalysts and protecting groups to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure. It often involves the extraction of precursor molecules from natural sources, followed by chemical modification to achieve the desired structure. Advanced techniques such as chromatography and crystallization are used to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the enolide structure to a more saturated form.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include saturated alcohols.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Card-20(22)-enolide,3-[(o-3-O-acetyl-2,6-Dideoxy-b-d-ribo-hexopyranosyl-(1®4)-O-2,6-Dideoxy-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-b-d-ribo-hexopyranosyl)oxy]-14,16-dihydroxy-,(3b,5b,16b)- has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of complex natural products.
Biology: Investigated for its role in cellular signaling pathways and its effects on ion transport.
Medicine: Explored for its potential therapeutic effects in treating heart conditions due to its ability to inhibit the sodium-potassium ATPase pump.
Industry: Used in the development of pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
The primary mechanism of action of this compound involves the inhibition of the sodium-potassium ATPase pump. By binding to this enzyme, the compound disrupts the balance of sodium and potassium ions across the cell membrane, leading to increased intracellular calcium levels. This effect is particularly significant in cardiac cells, where it enhances contractility and can be used to treat certain heart conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Desglucolanatoside B belongs to a family of glycosides with structural and functional overlaps. Key analogues include:
Key Differences
The acetyl group in Desglucolanatoside C reduces polarity, improving membrane permeability but limiting renal clearance .
Biological Activity :
- Desglucolanatoside C’s acetyl moiety enhances stability in vivo, making it clinically viable for heart failure, whereas this compound’s unmodified hydroxyl groups may favor binding to polar targets (e.g., ion channels) .
Collision Cross-Section (CCS): this compound’s higher CCS values (315.4 Ų vs.
Research Findings
- Synthetic Accessibility : this compound’s extensive glycosylation complicates synthesis, whereas Desglucolanatoside C’s acetyl group simplifies derivatization from digoxin .
- Therapeutic Potential: Preliminary in silico studies suggest this compound’s hydroxyl-rich structure may confer antioxidant properties absent in its acetylated analogues .
Chemical Reactions Analysis
Hydrolysis Reactions
As a glycoside, Desglucolanatoside B undergoes hydrolysis in aqueous environments. This reaction cleaves the glycosidic bond between the sugar moiety and the aglycone (steroid-like component).
Key Features :
-
Reaction Conditions : Typically requires acidic or enzymatic catalysis.
-
Products :
-
Aglycone : The steroid-like component (e.g., digoxigenin).
-
Sugar Moiety : Monosaccharides or disaccharides (e.g., glucose, digitoxose).
-
-
Pharmaceutical Implications : Hydrolysis stability is critical for drug formulations.
Data Table: Hydrolysis of this compound
| Parameter | Description |
|---|---|
| Catalyst | Acidic conditions (pH < 5) or glycosidases |
| Bond Cleavage | Glycosidic linkage (C-O bond) |
| Product Separation | Aglycone and sugar fragments via chromatography (e.g., HPLC) |
2.1. Glycosylation via the Koenigs-Knorr Reaction
This classic method involves forming a glycosyl bromide intermediate:
-
Formation of Glycosyl Bromide : Reaction of glucose pentaacetate with HBr.
-
Nucleophilic Substitution : Silver oxide-mediated substitution with an alcohol (e.g., the aglycone).
-
Deprotection : Hydrolysis of acetal groups to yield the β-glycoside .
Mechanism Highlight :
-
Neighboring-Group Effect : Adjacent acetate groups stabilize oxonium intermediates, enabling β-selectivity .
Data Table: Koenigs-Knorr Synthesis
| Step | Reagents/Conditions | Products |
|---|---|---|
| 1 | HBr, glucose pentaacetate | Glycosyl bromide |
| 2 | Ag₂O, alcohol (aglycone) | β-Glycoside (this compound) |
| 3 | H₂O | Deprotected aglycone-sugar complex |
2.2. Alternative Glycosylation Approaches
Advanced techniques include:
-
Transition Metal Catalysis : Enhances yields in glycosyl donor-acceptor reactions.
-
Glycal-Based Donors : Improve regio- and stereoselectivity.
Pharmacological Reactions
This compound exerts therapeutic effects through interactions with cardiac ion pumps.
3.1. Sodium-Potassium ATPase Inhibition
-
Mechanism : Binds to the alpha-1 subunit of the Na⁺/K⁺-ATPase pump, reducing its activity.
-
Consequence :
Data Table: Pharmacological Effects
| Parameter | Effect | Clinical Use |
|---|---|---|
| Na⁺/K⁺-ATPase Inhibition | Reduced pump activity | Heart failure |
| Ca²⁺ Levels | Increased intracellular concentration | Atrial fibrillation |
3.2. Vagal Nerve Activation
-
Mechanism : Central nervous system effects modulate AV node conduction.
Stability and Reactivity
This compound’s stability is pH-dependent, critical for drug formulations.
Key Observations :
-
pH Sensitivity : Rapid hydrolysis under acidic conditions (pH < 5).
-
Heat Sensitivity : Decomposes at elevated temperatures without stabilizers.
Data Table: Stability Parameters
| Parameter | Optimal Range | Critical Range |
|---|---|---|
| pH | 5–8 | <5 (rapid hydrolysis) |
| Temperature | <30°C | >60°C (decomposition) |
Q & A
Q. How can researchers optimize extraction yields of this compound without compromising structural integrity?
- Methodological Answer : Use response surface methodology (RSM) to model solvent polarity, temperature, and extraction time effects. Monitor degradation markers (e.g., hydrolysis products) via LC-MS and prioritize green chemistry solvents (e.g., ethanol-water mixtures) .
Data Management and Reporting Standards
Q. What criteria should guide the inclusion/exclusion of this compound studies in systematic reviews?
Q. How should conflicting data on this compound’s mechanism of action be visualized for comparative analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
